molecular formula C33H59NO19 B12424475 NHS ester-PEG13-COOH

NHS ester-PEG13-COOH

Cat. No.: B12424475
M. Wt: 773.8 g/mol
InChI Key: XFAOBROBPTZANF-UHFFFAOYSA-N
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Description

NHS ester-PEG13-COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an N-hydroxysuccinimide (NHS) ester group and a carboxylic acid (COOH) group linked through a linear PEG chain. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NHS ester-PEG13-COOH typically involves the reaction of PEG with N-hydroxysuccinimide and a carboxylic acid derivative. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The NHS ester moiety is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified by chromatography and stored under desiccated conditions to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions

NHS ester-PEG13-COOH primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link proteins, peptides, and other biomolecules .

Common Reagents and Conditions

The reaction with primary amines is typically carried out in a neutral to slightly basic aqueous buffer (pH 7.2 to 9) to facilitate the formation of the amide bond. Common reagents include phosphate-buffered saline (PBS) and tris-buffered saline (TBS) .

Major Products

The major product of the reaction between this compound and a primary amine is a PEGylated biomolecule with an amide linkage. This modification enhances the solubility, stability, and bioavailability of the biomolecule .

Scientific Research Applications

NHS ester-PEG13-COOH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of NHS ester-PEG13-COOH involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction is facilitated by the nucleophilicity of the amine and the electrophilicity of the NHS ester. The PEG chain provides flexibility and solubility, enhancing the overall stability and bioavailability of the conjugated biomolecule .

Comparison with Similar Compounds

Similar Compounds

  • NHS ester-PEG5-COOH
  • NHS ester-PEG9-COOH
  • NHS ester-PEG24-COOH

Uniqueness

NHS ester-PEG13-COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications requiring long circulation times and minimal immunogenicity .

Properties

Molecular Formula

C33H59NO19

Molecular Weight

773.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C33H59NO19/c35-30-1-2-31(36)34(30)53-33(39)3-4-40-5-6-41-7-8-42-9-10-43-11-12-44-13-14-45-15-16-46-17-18-47-19-20-48-21-22-49-23-24-50-25-26-51-27-28-52-29-32(37)38/h1-29H2,(H,37,38)

InChI Key

XFAOBROBPTZANF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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